molecular formula C18H12BrN3O3S B2683727 N-(4-bromobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 892843-02-6

N-(4-bromobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2683727
CAS RN: 892843-02-6
M. Wt: 430.28
InChI Key: OMDKKJKEQZJAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. In

Scientific Research Applications

Antimicrobial Activity

N-(4-bromobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide derivatives have been studied for their potential antimicrobial properties. A study synthesized and evaluated a series of compounds for their docking properties and antimicrobial activity. The compounds showed varying degrees of effectiveness against bacterial and fungal strains, with some demonstrating good activity against Methicillin-resistant Staphylococcus aureus (MRSA), a resistant Gram-positive bacteria. This suggests the compound's utility in designing potent antimicrobial agents (Anuse et al., 2019).

Chemical Synthesis Techniques

The compound has been involved in studies related to the development of chemical synthesis techniques. For instance, it was included in research focusing on the copper-catalyzed intramolecular cyclization process, which successfully synthesized a variety of N-benzothiazol-2-yl-amides under mild conditions (Wang et al., 2008).

Anticancer Potential

Research into the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells indicates that derivatives of N-(4-bromobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, particularly those with modifications to the thiazole ring, could play a role in inducing apoptosis in cancer cells. This highlights the potential of such compounds in cancer therapy, especially considering the importance of caspase activation and specific enzyme expressions in their mechanism of action (Brockmann et al., 2014).

Synthesis of Novel Compounds

The compound has been used as a basis for synthesizing novel compounds with potential biological activities. For example, research has led to the synthesis of N-Sulfinylbenzamide and its reactions, indicating the compound's role as an intermediate in creating new chemical entities with possible applications in various fields of medicine and chemistry (Tsuge & Mataka, 1971).

properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O3S/c19-12-5-2-6-13-16(12)20-18(26-13)21-17(25)10-3-1-4-11(9-10)22-14(23)7-8-15(22)24/h1-6,9H,7-8H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDKKJKEQZJAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

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